molecular formula C11H22N2O B8740233 N-(3-(Dimethylamino)-2,2-dimethylpropyl)methacrylamide CAS No. 75150-23-1

N-(3-(Dimethylamino)-2,2-dimethylpropyl)methacrylamide

Cat. No. B8740233
CAS RN: 75150-23-1
M. Wt: 198.31 g/mol
InChI Key: BYXHXBCFNMHZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04228102

Procedure details

426 g (3 mols) of butyl methacrylate, 390 g (3 mols) of N,N,2,2-tetramethylpropane-1,3-diamine, 29.4 g (0.3 mol) of H3PO4, and 2 g of hydroquinone were warmed for 2 hours at 220° C. N-(3-dimethylamino-2,2-dimethylpropyl)-methacrylic acid amide was formed in this way. Yield: 60% (selectivity: 94% calculated on the reacted butyl methacrylate).
Quantity
426 g
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step One
Name
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6]CCCC)(=O)[C:2]([CH3:4])=[CH2:3].[CH3:11][N:12]([CH3:19])[CH2:13][C:14]([CH3:18])([CH3:17])[CH2:15][NH2:16].OP(O)(O)=O.C1(C=CC(O)=CC=1)O>>[CH3:11][N:12]([CH3:19])[CH2:13][C:14]([CH3:18])([CH3:17])[CH2:15][NH:16][C:1](=[O:6])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
426 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC
Name
Quantity
390 g
Type
reactant
Smiles
CN(CC(CN)(C)C)C
Name
Quantity
29.4 g
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
2 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CC(CNC(C(=C)C)=O)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.